1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine
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Description
1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine is a useful research compound. Its molecular formula is C11H13FN2 and its molecular weight is 192.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Activity in Synthesis
1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine has been studied for its role in the synthesis of various compounds. For example, nickel ferrite nanoparticles demonstrated catalytic activity in synthesizing 4-aryl benzelidene-2- ((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives, which were then evaluated for their anti-oxidant and anti-microbial activities (Rao, Rao, Parvatamma, Devi, & Naidu, 2019).
Synthesis of Fluorine-Containing Compounds
Research has also focused on the synthesis of fluorine-containing compounds like 2-(1-methyl-1H-pyrrol-2-yl)- and 2-(1-methyl-1H-indol-3-yl)-5-fluoro- and -6,7,8-trifluoro-1,3-benzothiazin-4-ones. These compounds were synthesized by reacting o-fluorobenzoyl isothiocyanates with C-nucleophilic 1-methyl-1H-pyrrole and 1-methyl-1H-indole, followed by base-catalyzed cyclization (Nosova, Poteeva, Lipunova, Slepukhin, & Charushin, 2019).
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies of similar compounds, like 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole analogues, as 5-HT(6) receptor agonists, provide insight into how substituents at different positions affect the affinity and functional activity at receptors. These studies contribute to a better understanding of the molecular mechanisms of receptor interaction and potential therapeutic applications (Mattsson, Svensson, Boettcher, & Sonesson, 2013).
Novel Compound Synthesis
The development of new compounds, such as bromotryptamine derivatives from marine organisms, also utilizes indole structures similar to this compound. These compounds are studied for their potential biological activities, including their impact on ion channels (Peters, König, Terlau, & Wright, 2002).
Properties
IUPAC Name |
1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2/c1-7-10(12)4-3-8-5-9(6-13-2)14-11(7)8/h3-5,13-14H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POUZSTOUMUHQFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=C2)CNC)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629556 |
Source
|
Record name | 1-(6-Fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80629556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883531-68-8 |
Source
|
Record name | 1-(6-Fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80629556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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